molecular formula C9H9NO2 B2825246 1-Methyl-2-(2-nitroethenyl)benzene CAS No. 28638-59-7

1-Methyl-2-(2-nitroethenyl)benzene

Cat. No.: B2825246
CAS No.: 28638-59-7
M. Wt: 163.176
InChI Key: HOATZZMHBCWHOJ-VOTSOKGWSA-N
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Description

1-Methyl-2-(2-nitroethenyl)benzene, also known as 2-methyl-beta-nitrostyrene, is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound is characterized by a benzene ring substituted with a methyl group and a nitroethenyl group, making it a nitroalkene derivative. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

1-Methyl-2-(2-nitroethenyl)benzene can be synthesized through several methods. One common synthetic route involves the condensation of 2-methylbenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically proceeds under mild conditions, yielding the desired nitroalkene product.

Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Methyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, halogens, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-2-(2-nitroethenyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-nitroethenyl)benzene involves its reactivity as a nitroalkene. The nitro group is an electron-withdrawing group, which makes the compound susceptible to nucleophilic attack. In electrophilic aromatic substitution reactions, the nitro group directs incoming electrophiles to the meta position on the benzene ring . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-Methyl-2-(2-nitroethenyl)benzene can be compared with other nitroalkene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1-methyl-2-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOATZZMHBCWHOJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879771
Record name 2-METHYL-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34222-71-4
Record name 2-METHYL-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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